molecular formula C12H18N2O2 B1374952 tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1174068-78-0

tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B1374952
CAS No.: 1174068-78-0
M. Wt: 222.28 g/mol
InChI Key: YNCPJEVPKGVLGT-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS 1174068-78-0) is a high-value chemical building block with the molecular formula C12H18N2O2 and a molar mass of 222.28 g/mol . This compound features a bicyclic pyrrolopyrazine scaffold protected by a tert-butoxycarbonyl (Boc) group, making it an essential intermediate in medicinal chemistry and pharmaceutical research . The pyrrolopyrazine core is a privileged structure in drug discovery, known for its broad spectrum of pharmacological properties . Researchers utilize this scaffold to develop novel therapeutic agents, as seen in patented derivatives showing potential for various therapeutic applications . The Boc-protected intermediate is particularly valuable for the synthesis of more complex molecules, enabling exploration of structure-activity relationships in drug candidate optimization . As a solid with predicted low water solubility and a logP of 2.13, it is suitable for various synthetic operations . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-7-13-6-4-5-10(13)9-14/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCPJEVPKGVLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726834
Record name tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174068-78-0
Record name tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS No. 1174068-78-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H18_{18}N2_2O2_2
  • Molecular Weight : 222.28 g/mol
  • Purity : >95% .

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit notable anticancer properties. In particular, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of the NF-κB pathway .
    • The compounds may also promote autophagy, as indicated by increased expression of beclin-1 and inhibition of mTOR pathways .

Antidepressant Effects

Some derivatives of pyrrolo[1,2-a]pyrazines have been reported to exhibit antidepressant-like effects in animal models. For instance, modifications at specific positions on the pyrrolo[1,2-a]pyrazine scaffold have shown effectiveness in preventing reserpine-induced ptosis in mice at doses ranging from 10 to 200 mg/kg .

Study on Anticancer Activity

In a comparative study involving various nitrogen-containing compounds, this compound was assessed alongside known chemotherapeutics like cisplatin. The MTT assay revealed that compounds with similar moieties displayed stronger cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin .

CompoundCell LineIC50 (µM)Mechanism of Action
tert-butyl derivativeMCF-7XApoptosis induction via caspases
CisplatinMCF-7YDNA crosslinking
tert-butyl derivativeMDA-MB-231XAutophagy induction
CisplatinMDA-MB-231YDNA crosslinking

Note: Specific IC50 values need to be filled based on experimental data.

Antidepressant Activity in Animal Models

A study evaluating the antidepressant potential of various pyrrolo[1,2-a]pyrazine derivatives found that certain modifications led to significant behavioral improvements in rodent models subjected to stress tests. The effective doses ranged from 40 mg/kg to 65 mg/kg for achieving notable protection against depressive-like symptoms .

Scientific Research Applications

Medicinal Chemistry

The pyrazine ring system, which includes the structure of tert-butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, is known for its biological activity. Compounds with similar structures have been reported as:

  • Antiproliferative agents : These compounds exhibit properties that inhibit the growth of cancer cells.
  • CXCR3 antagonists : Important in modulating immune responses and could be useful in treating autoimmune diseases.
  • CB1 antagonists : Potential applications in obesity treatment by blocking cannabinoid receptors.

Research indicates that modifications to the pyrazine structure can enhance these biological activities, making it a promising candidate for further investigation in drug design .

Anticorrosive Properties

Recent studies have explored the anticorrosive capabilities of heterocyclic compounds similar to this compound. For instance, related compounds have shown significant inhibition of corrosion on carbon steel in acidic environments. The effectiveness of these compounds often correlates with their concentration and the nature of their chemical structure.

In one study, a derivative demonstrated an inhibition efficiency of 91.5% at a concentration of 25 ppm in corrosive media, highlighting the potential for these compounds in protective coatings and materials science applications .

Fluorescence Properties

The fluorescence characteristics of pyrazine derivatives are also being investigated. The ability to emit light upon excitation makes these compounds suitable for use in various optical applications and sensors. Understanding the photophysical properties can lead to advancements in developing fluorescent probes for biological imaging and diagnostics .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrazine derivatives on different cancer cell lines. Compounds structurally related to this compound were tested for their ability to inhibit cell growth. Results indicated that certain modifications enhanced cytotoxicity against specific cancer types, suggesting pathways for developing targeted cancer therapies.

Case Study 2: Corrosion Inhibition

In a systematic study on corrosion inhibitors derived from similar heterocycles, researchers assessed their performance in acidic solutions. The study highlighted that specific structural features contributed to stronger adsorption on metal surfaces, which is crucial for effective corrosion protection.

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryDevelopment of drugs targeting cancer and autoimmune diseasesAntiproliferative agents; CXCR3 antagonists
Anticorrosive PropertiesInhibition of metal corrosion in acidic environmentsUp to 91.5% efficiency at 25 ppm
Fluorescence PropertiesUse in optical applications and biological imagingEnhanced fluorescence properties observed

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1174068-78-0
  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol
  • Structure : Features a bicyclic dihydropyrrolopyrazine core with a tert-butyl carbamate (Boc) protecting group at position 2 .

Physicochemical Properties :

  • Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent degradation .
  • Safety : Classified under GHS hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H332/H335 (respiratory irritation) .

Applications : A versatile intermediate in medicinal chemistry, particularly for synthesizing spirocycles, heterocyclic amines, and bioactive molecules via functionalization at the pyrrolidine nitrogen or the pyrazine ring .

Comparison with Structurally Related Compounds

Functionalized Pyrrolopyrazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Yield Notable Properties/Applications References
tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate C₁₃H₁₈N₂O₃ 250.29 Formyl group at position 6 Aldehyde functionalization N/A Reactive intermediate for further derivatization (e.g., Schiff base formation) .
tert-Butyl 6-cyano-1-methyl-pyrrolo[1,2-a]pyrazine-2-carboxylate C₁₄H₁₈N₃O₂ 260.31 Cyano group at position 6; methyl substitution at position 1 Nucleophilic substitution N/A Electron-withdrawing cyano group enhances stability; potential kinase inhibitor scaffold .
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₂₂H₂₁F₂N₃O₂ 397.43 Carboxamide group; difluorophenyl and ethoxyphenyl substituents Carbodiimide-mediated coupling N/A Enhanced lipophilicity and metabolic stability; explored as a drug candidate .

Fused-Ring and Spirocyclic Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Yield Notable Properties/Applications References
(S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate C₂₁H₃₁N₃O₂ 357.49 Hexahydro-pyrazine ring; benzyl and dimethyl substituents Borane-dimethyl sulfide reduction N/A Rigid bicyclic structure; potential CNS-targeting agent due to benzyl group .
tert-Butyl 4'-((5-oxo-1,2-dihydropyrrolo[1,2-a]quinazolin-3-ylidene)methyl)piperazine-1-carboxylate C₂₂H₂₅N₅O₃ 407.47 Quinazolinone-fused pyrrolopyrazine; spiro piperazine moiety Condensation with 1-boc-piperazine 58% Fluorescent properties; explored in anticancer research .
tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate C₁₃H₁₈N₂O₃ 250.29 Pyridine-fused pyrazine ring; ketone at position 6 Cyclocondensation 97% Enhanced aromaticity; potential intermediate for kinase inhibitors .

Bioactive Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Yield Notable Properties/Applications References
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C₂₀H₂₄N₆O₃ 396.44 Benzo-triazole carbonyl group; hexahydropyrrolopyrrole core HATU-mediated coupling 83% Dual heterocyclic system; evaluated for protease inhibition .
tert-Butyl 8a-(3-methylbut-2-en-1-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate C₁₇H₂₄N₂O₄ 320.39 Prenyl substituent; dioxohexahydropyrrolopyrazine core Boc protection of amine N/A Prenyl group enhances membrane permeability; studied in natural product synthesis .

Key Comparative Insights

Structural and Functional Diversity

  • Core Modifications: The parent compound’s dihydropyrrolopyrazine core is modified in analogs via fused rings (e.g., pyrido, quinazolinone), spirocycles, or additional heterocycles (e.g., benzo-triazole). These changes alter electronic properties, rigidity, and binding affinity. Substituents like formyl, cyano, and carboxamide introduce reactive handles or modulate solubility.

Q & A

Q. Key factors :

  • Temperature : Room temperature minimizes side reactions.
  • Purification : Column chromatography is critical for isolating intermediates.

Advanced
Alternative routes involve multicomponent reactions (MCRs) with azide precursors. For example, tert-butyl esters of pyrrolopyrazine derivatives can be synthesized via in situ azide cycloadditions, followed by Boc protection .

Q. Basic

  • ¹H NMR : Look for signals corresponding to the tert-butyl group (δ ~1.4 ppm, singlet) and dihydropyrrolopyrazine protons (δ 3.0–4.5 ppm for CH₂ and NH groups) .
  • ¹³C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm .

Q. Advanced

  • High-resolution MS (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions. For example, a related compound (C₁₉H₂₅N₄O₂) showed an exact mass of 341.1972 .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrrolopyrazine core, particularly for stereoisomers .

What mechanistic insights explain the reactivity of tert-butyl-protected dihydropyrrolopyrazines in sulfur extrusion reactions?

Advanced
The reaction of 3H-1,2-dithiole-3-thiones with dihydropyrrolopyrazines proceeds via two possible pathways:

Radical mechanism : Initiated by trimethylphosphite, leading to sulfur atom transfer.

Concerted cycloaddition : Formation of a four-membered thiete intermediate, followed by ring expansion .

Q. Experimental validation :

  • Kinetic studies : Monitor reaction progress via TLC or in situ IR spectroscopy.
  • Isotopic labeling : Use ³⁴S-labeled reagents to track sulfur migration .

How does the tert-butyl group influence the stability and solubility of dihydropyrrolopyrazine derivatives?

Q. Basic

  • Stability : The Boc group protects reactive amines from oxidation or hydrolysis during storage.
  • Solubility : Enhances solubility in polar aprotic solvents (e.g., THF, DCM), facilitating purification .

Q. Advanced

  • Thermogravimetric analysis (TGA) : The tert-butyl group decomposes at ~150°C, which is critical for thermal stability studies.
  • LogP calculations : Predicts lipophilicity; Boc-protected derivatives typically have LogP values <2, making them suitable for aqueous-phase reactions .

What strategies are used to resolve contradictions in reported synthetic yields for tert-butyl dihydropyrrolopyrazines?

Advanced
Discrepancies in yields (e.g., 60% vs. 79% for similar routes) arise from:

Purification methods : Silica gel chromatography vs. recrystallization .

Catalyst loading : Variations in DBU or DMAP concentrations affect cyclization efficiency .

Q. Resolution workflow :

  • Reproduce conditions : Strictly follow documented stoichiometry and temperature.
  • Scale-down trials : Test small batches to optimize parameters before scaling up.

What are the emerging applications of tert-butyl dihydropyrrolopyrazines in medicinal chemistry?

Q. Advanced

  • Kinase inhibitors : Derivatives like tert-butyl spiro-pyrazino-pyrrolopyrimidines show activity against cancer targets (e.g., PI3K) .
  • Bromodomain inhibitors : Analogues with morpholine or piperazine substituents exhibit nanomolar affinity for BRD4 .

Q. Structure-activity relationship (SAR) :

  • Substituent position : Electron-withdrawing groups at C-6 enhance binding (e.g., chloro or bromo derivatives) .
  • Boc removal : Deprotection in situ generates free amines for covalent inhibitor design .

How can computational modeling guide the design of tert-butyl dihydropyrrolopyrazine derivatives?

Q. Advanced

  • Docking studies : Predict interactions with biological targets (e.g., DPP-IV inhibitors) using AutoDock Vina .
  • DFT calculations : Optimize transition states for sulfur extrusion or cycloaddition steps .

Q. Software tools :

  • Gaussian : For energy minimization of intermediates.
  • MOE : To model steric effects of the tert-butyl group on binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

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